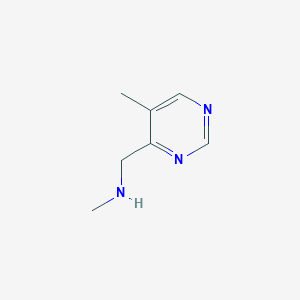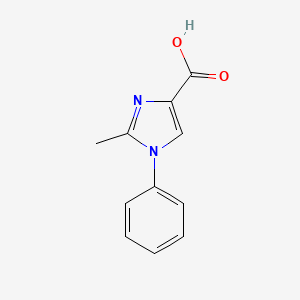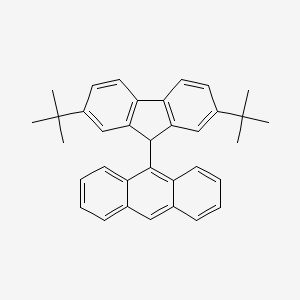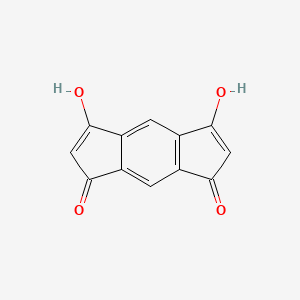
3,7-Dihydroxy-s-indacene-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dihydroxy-s-indacene-1,5-dione is an organic compound with the molecular formula C12H6O4. It is characterized by its unique structure, which includes two hydroxyl groups and two ketone groups on an indacene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydroxy-s-indacene-1,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyromellitic anhydride with 2-thienyl-acetic acid in the presence of sodium acetate and N-methyl-2-pyrrolidone (NMP) at elevated temperatures . The resulting intermediate is then subjected to further reactions to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,7-Dihydroxy-s-indacene-1,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone groups can be reduced to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indacenes, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,7-Dihydroxy-s-indacene-1,5-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3,7-Dihydroxy-s-indacene-1,5-dione involves its interaction with specific molecular targets. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
s-Indacene-1,3,5,7(2H,6H)-tetraone:
1,3-Dioxo-5,6-indanedicarboxylic acid: This compound features a similar core structure but with additional carboxylic acid groups.
Uniqueness
3,7-Dihydroxy-s-indacene-1,5-dione is unique due to the presence of both hydroxyl and ketone groups on the indacene backbone.
Properties
Molecular Formula |
C12H6O4 |
|---|---|
Molecular Weight |
214.17 g/mol |
IUPAC Name |
3,5-dihydroxy-s-indacene-1,7-dione |
InChI |
InChI=1S/C12H6O4/c13-9-3-11(15)7-2-8-6(1-5(7)9)10(14)4-12(8)16/h1-4,13-14H |
InChI Key |
LSRFGWDXSXCQPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC3=C1C(=CC3=O)O)C(=O)C=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


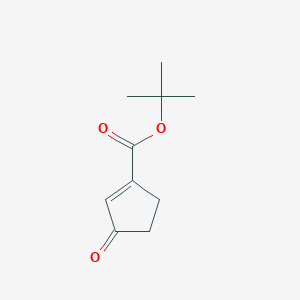
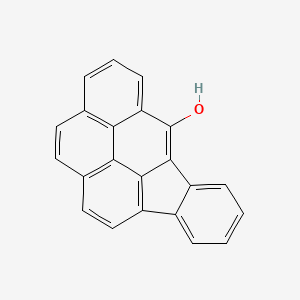
![2-(Difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13139758.png)
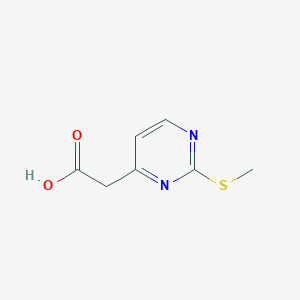
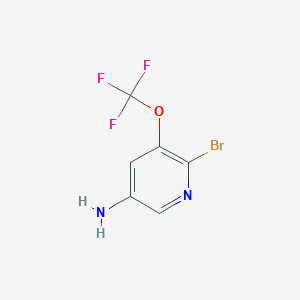
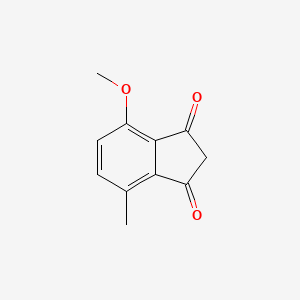
![11-Benzyl-7-[(2-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13139785.png)

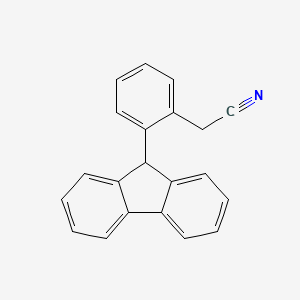
![Benzoicacid,4-[(1Z)-3-hydroxy-1-propen-1-yl]-,methylester](/img/structure/B13139790.png)
![Cyanamide, thieno[3,2-b]thiophene-2,5-diylidenebis-](/img/structure/B13139791.png)
